4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-fluoro-3-nitrophenyl)benzamide
Description
The compound 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-fluoro-3-nitrophenyl)benzamide features a benzamide core substituted with a 2,2-dimethyl-2,3-dihydrobenzofuran moiety via an oxymethyl linker and a 4-fluoro-3-nitrophenyl group at the amide nitrogen.
Friedel-Crafts acylation or sulfonylation to generate aromatic intermediates (as seen in for triazole derivatives) .
Functionalization of the benzofuran ring, likely via alkylation or etherification, to introduce the 2,2-dimethyl group .
Key structural features include:
- Benzamide backbone: Common in agrochemicals and pharmaceuticals due to its stability and hydrogen-bonding capacity.
- Fluorine and nitro substituents: Electron-withdrawing groups (EWGs) that enhance electrophilicity and influence bioactivity .
- Dihydrobenzofuran moiety: A bicyclic ether that may improve lipophilicity and metabolic stability .
Properties
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(4-fluoro-3-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O5/c1-24(2)13-17-4-3-5-21(22(17)32-24)31-14-15-6-8-16(9-7-15)23(28)26-18-10-11-19(25)20(12-18)27(29)30/h3-12H,13-14H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIJPABOKGDHLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)F)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-fluoro-3-nitrophenyl)benzamide typically involves multi-step organic reactions. The preparation begins with the formation of the 2,2-dimethyl-2,3-dihydro-1-benzofuran scaffold, followed by introducing the 4-fluoro-3-nitrophenyl group through nitration and fluorination reactions. The final step includes the formation of the amide bond under specific reaction conditions such as using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in a polar aprotic solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production methods leverage batch reactors and continuous flow systems to achieve large-scale synthesis. Catalysts and optimized reaction conditions are employed to maximize yield and purity, ensuring the process is scalable and efficient for potential pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically involving the transformation of the 2,2-dimethyl-2,3-dihydro-1-benzofuran moiety to its corresponding quinone.
Reduction: : The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: : Aromatic substitution reactions can occur on the benzamide moiety, particularly electrophilic substitutions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: : Electrophilic aromatic substitution using reagents like chlorosulfonic acid (HSO₃Cl).
Major Products
Oxidation: : Formation of quinone derivatives.
Reduction: : Formation of amino-substituted derivatives.
Substitution: : Formation of various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-fluoro-3-nitrophenyl)benzamide is explored for its potential in various fields:
Chemistry: : Studied as a building block for the synthesis of more complex molecules.
Medicine: : Investigated for its potential as an anti-inflammatory or anti-cancer agent due to its ability to modulate specific molecular pathways.
Industry: : Used as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-fluoro-3-nitrophenyl)benzamide exerts its effects is through interaction with cellular receptors and enzymes. It modulates specific pathways by binding to proteins, leading to changes in gene expression, inhibition of enzyme activity, or alteration of signal transduction processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares substituents and functional groups in analogous benzamide derivatives:
Key Observations :
- Electron-withdrawing groups (EWGs) : The 3-nitro and 4-fluoro substituents in the target compound likely increase electrophilicity compared to methoxy or methyl groups, enhancing reactivity in pesticidal or pharmaceutical contexts .
- Benzofuran vs. Benzene : The dihydrobenzofuran moiety in the target compound may confer greater metabolic stability compared to simple benzene rings (e.g., 4MNB in ) due to reduced oxidative susceptibility .
Spectroscopic and Physical Properties
Data from analogous compounds highlight trends in spectral behavior:
Table 2: IR Spectral Features of Benzamide Derivatives
Insights :
- The absence of C=O bands in triazoles () contrasts with the target compound, where the benzamide carbonyl (expected ~1680 cm⁻¹) would dominate .
- Fluorine substituents (e.g., in diflufenican) may shift absorption bands due to inductive effects, though direct data for the target compound are lacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
